molecular formula C16H13N7OS2 B2725604 N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891104-52-2

N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2725604
CAS No.: 891104-52-2
M. Wt: 383.45
InChI Key: TYBMKKJUKXVAST-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine substituent at position 6 and a thioether-linked acetamide group at position 2. The 4-methylthiazole moiety further diversifies its structure. This compound is synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides under alkaline conditions (e.g., KOH), followed by modifications such as Paal-Knorr condensation to introduce pyrrole-like fragments .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-8-25-15(18-10)19-14(24)9-26-16-21-20-13-6-5-12(22-23(13)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMKKJUKXVAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure featuring a thiazole ring and a triazolo-pyridazine moiety. Below is the structural representation:

Property Value
Molecular Formula C₁₂H₁₀N₄O₂S₂
IUPAC Name This compound
SMILES Cc1csc(NC(CSc2nc(nccc3)c3o2)=O)n1

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. In particular, the dual inhibition of p38 MAPK and PDE4 pathways has been shown to synergistically reduce inflammatory responses. For instance, a related compound demonstrated potent suppression of TNFα release in preclinical models .

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives containing this scaffold can exhibit potent activity against various bacterial strains and fungi. For example:

  • Compounds with triazole moieties have demonstrated MIC values ranging from 0.01 to 0.27 μmol/mL against multiple fungal strains .
  • The antibacterial activity of triazole derivatives was noted to be significantly higher than traditional antibiotics against resistant strains .

Anticancer Potential

Emerging evidence suggests that thiazole and triazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies and Research Findings

  • In Vivo Studies : A series of animal studies were conducted to evaluate the efficacy of similar compounds in reducing inflammation in models of arthritis and endotoxemia. Results showed significant reductions in inflammatory markers upon administration .
  • Clinical Trials : Phase I clinical trials for related compounds indicated promising pharmacokinetic profiles and safety profiles in healthy volunteers, paving the way for further exploration in disease-specific populations .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications on the thiazole and triazole rings can enhance biological activity. For instance, substituents on the pyridine ring have been correlated with increased potency against specific targets .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl Analog () : This analogue replaces the triazolopyridazine core with a 1,2,4-triazole ring. The furan substituent at position 5 introduces electron-rich aromaticity but may reduce metabolic stability compared to the pyridine group in the target compound .
  • The pyrazole substituent at position 6 provides a smaller heterocyclic group than the pyridine in the target compound, possibly affecting solubility .

Substituent Comparison

Compound Core Structure Position 6 Substituent Position 3 Substituent Additional Groups
Target Compound Triazolo[4,3-b]pyridazine Pyridin-2-yl Thioether-linked acetamide 4-Methylthiazole
5-(Furan-2-yl) Analog 1,2,4-Triazole Furan-2-yl Thioether-linked acetamide N/A
N-(4-Methylphenyl) Compound Pyridazine Pyrazol-1-yl 4-Methylphenylamine N/A

Physicochemical and Pharmacokinetic Predictions

  • Solubility : The acetamide and pyridine groups may improve aqueous solubility relative to the methylphenyl-substituted pyridazine derivative .
  • Metabolic Stability : The pyridine substituent in the target compound is expected to resist oxidative metabolism better than the furan group in ’s analogue.

Q & A

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Answer : Replace toxic solvents (DMF, DCM) with biobased alternatives (cyclopentyl methyl ether). Use catalytic asymmetric synthesis to minimize waste. Flow chemistry improves heat/mass transfer and reduces reaction times. Life cycle assessment (LCA) tools quantify environmental impact .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational predictions (e.g., docking scores) with orthogonal experimental techniques (SPR, ITC) to resolve discrepancies .
  • Experimental Design : Use DoE to minimize trial-and-error approaches and maximize data utility .
  • Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with NMR relaxation studies (solution dynamics) to fully understand molecular behavior .

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